Methyl 2-hydroxyoctadecanoate
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Overview
Description
2-hydroxy Stearic Acid methyl ester, also known as methyl 2-hydroxyoctadecanoate, is a hydroxylated fatty acid methyl ester. It is a derivative of stearic acid, a saturated fatty acid, and is characterized by the presence of a hydroxyl group at the second carbon position. This compound is notable for its role in broadening phase transition in lipid membranes and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy Stearic Acid methyl ester can be synthesized through the esterification of 2-hydroxy Stearic Acid with methanol. The reaction typically involves heating the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up by using large reactors and continuous flow systems. The reaction mixture is often refluxed to ensure complete conversion of the carboxylic acid to the ester. The product is then purified through distillation or crystallization to obtain high-purity 2-hydroxy Stearic Acid methyl ester .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy Stearic Acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-hydroxy Stearic Acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for ester reduction.
Major Products Formed
Scientific Research Applications
2-hydroxy Stearic Acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-hydroxy Stearic Acid methyl ester exerts its effects involves its interaction with lipid membranes. The hydroxyl group allows it to integrate into lipid bilayers, altering membrane fluidity and phase transition properties. This can affect the function of membrane-bound proteins and the overall behavior of the membrane . In the context of anti-HIV research, the compound facilitates the delivery of nucleotide analogs by enhancing their cellular uptake and stability .
Comparison with Similar Compounds
2-hydroxy Stearic Acid methyl ester can be compared with other hydroxylated fatty acid methyl esters, such as:
Methyl 12-hydroxystearate: Similar in structure but with the hydroxyl group at the 12th carbon position.
Methyl stearate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl oleate: An unsaturated fatty acid methyl ester with a double bond, differing in both reactivity and physical properties.
The presence of the hydroxyl group at the second carbon position in 2-hydroxy Stearic Acid methyl ester makes it unique in terms of its reactivity and its ability to modulate lipid membrane properties .
Properties
IUPAC Name |
methyl 2-hydroxyoctadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 |
Source
|
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 |
Source
|
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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